Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate

Descripción general

Descripción

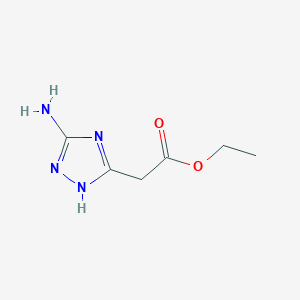

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an ethyl ester group attached to the 3-position of the triazole ring, which also bears an amino group at the 5-position. The molecular formula of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate is C6H10N4O2, and it has a molecular weight of 170.17 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl bromoacetate with 5-amino-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the triazole ring.

Reduction: Ethyl (5-hydroxy-1H-1,2,4-triazol-3-yl)acetate.

Substitution: N-alkyl or N-acyl derivatives of the triazole ring.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it useful in developing new materials and catalysts.

Biology

This compound is being investigated for its potential as an enzyme inhibitor or receptor ligand. The triazole moiety is known for its ability to interact with biological targets, which can lead to significant changes in their function.

Medicine

This compound has shown promise in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of various pathogens by interacting with microbial enzymes.

- Antifungal Properties : Similar to other triazole derivatives, it may target fungal cell membrane synthesis pathways.

- Anticancer Potential : Research suggests that this compound can inhibit tumor cell proliferation and induce apoptosis through multiple mechanisms.

Industry

In industrial applications, this compound is utilized in developing agrochemicals and pharmaceuticals. Its unique properties make it a candidate for producing dyes and other industrial chemicals.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Anticancer Studies : Research has demonstrated that triazole derivatives exhibit cytotoxic effects against cancer cell lines such as human melanoma and triple-negative breast cancer. The selectivity towards cancer cells was notably higher compared to non-cancerous cells .

- Antimicrobial Testing : In vitro studies have shown that this compound can inhibit the growth of specific bacterial strains by disrupting their enzymatic processes .

- Synthesis Pathways : Innovative synthetic methods have been developed for creating derivatives of this compound that enhance its biological activities .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.

1,2,4-Triazole: A core structure in many pharmaceuticals and agrochemicals.

5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in energetic materials

Uniqueness

Ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate is unique due to the presence of both an amino group and an ethyl ester group on the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate is a compound belonging to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

- Molecular Formula : C6H10N4O2

- Molecular Weight : 170.17 g/mol

- Melting Point : Approximately 125–126 °C

The structure of this compound features an ethyl acetate moiety linked to a triazole ring with an amino group at the 5-position. This unique configuration contributes to its biological activity and potential pharmacological applications.

Biological Activities

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, including:

- Antimicrobial Activity : this compound has shown promise in preliminary studies for its antimicrobial properties. Triazole derivatives are known to interact with microbial enzymes and cellular processes, potentially leading to inhibition of growth in various pathogens.

- Antifungal Properties : Similar to other triazole compounds, this compound may possess antifungal activity by targeting fungal cell membrane synthesis pathways .

- Anticancer Potential : Studies have suggested that triazole derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis through various mechanisms . this compound's structural characteristics may enhance these effects compared to other similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with 5-amino-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually conducted in solvents like ethanol or acetonitrile at elevated temperatures. This synthetic pathway highlights the versatility of triazole chemistry and its applicability in creating diverse compounds.

Antimicrobial Activity Study

A study focused on evaluating the antimicrobial properties of various triazole derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity Study

In another research effort aimed at exploring the anticancer potential of triazole derivatives, this compound was tested against human cancer cell lines. The results demonstrated that this compound inhibited cell proliferation significantly:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 12 |

The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate?

The compound is synthesized via nucleophilic substitution or condensation reactions. A general method involves refluxing 4-amino-1,2,4-triazole derivatives with ethyl bromoacetate in absolute ethanol under basic conditions (e.g., sodium ethoxide). Post-reaction, the product is isolated by filtration, washed, and recrystallized from solvents like ethanol or aqueous mixtures. Reaction efficiency depends on stoichiometry, temperature (typically 5–6 hours at reflux), and purification protocols .

Q. How is the compound characterized to confirm its structure and purity?

Key characterization methods include:

- Elemental analysis to verify C, H, N, and S content (e.g., deviations <0.3% from theoretical values) .

- IR spectroscopy to identify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

- Chromatography (HPLC-DAD or TLC) to confirm purity and distinguish from impurities. Mobile phases often use acetonitrile/water gradients with UV detection at 220–260 nm .

Q. What are the solubility properties of this compound?

The compound is typically a white crystalline solid. It is soluble in polar solvents like water and ethanol but insoluble in nonpolar solvents (e.g., diethyl ether, ethyl acetate). Solubility in aqueous solutions can be enhanced via salt formation (e.g., morpholinium or sodium salts) .

Advanced Research Questions

Q. How do structural modifications of the triazole core influence biological activity?

Substitutions at the triazole 3- or 5-position (e.g., pyridinyl, thiophen-2-ylmethyl, or methoxyphenyl groups) modulate interactions with biological targets. For example:

- Thioether linkages (e.g., -S- groups) improve neuroprotective or antioxidant activity by enhancing redox cycling .

- Aromatic substituents (e.g., 2,4-dimethoxyphenyl) increase antimicrobial potency by optimizing lipophilicity and membrane penetration .

Comparative studies use in vitro assays (e.g., MIC for antimicrobial activity) and in vivo models (e.g., rat stress-protection studies) .

Q. What analytical challenges arise in stability testing of this compound?

Forced degradation studies under acidic, basic, oxidative, and thermal conditions reveal degradation pathways. Key challenges include:

- Separation of degradation products using HPLC with hydrophilic interaction chromatography (HILIC) or ion-pairing reagents .

- Identification of major impurities (e.g., hydrolyzed acetic acid derivatives) via LC-MS/MS and comparison with synthetic standards .

Q. How do excipients affect the formulation of triazole-based tablets?

Excipient selection critically impacts tablet properties:

- Diluents (e.g., lactose, microcrystalline cellulose) improve compressibility but may interact with the compound’s amino group under humid conditions.

- Disintegrants (e.g., croscarmellose sodium) require optimization to balance dissolution and stability. Wet granulation is preferred over direct compression to minimize segregation .

Q. What computational or experimental methods predict pharmacokinetic behavior?

- Hydrophilic chromatography coupled with thermodynamic analysis (e.g., van’t Hoff plots) predicts retention behavior and solubility .

- In vivo pharmacokinetics in rodent models show rapid absorption (t₁/₂ ~0.32 hours) and metabolism to thioether-cleaved derivatives, identified via serum LC-MS .

Q. How is the compound’s interaction with macromolecular targets studied?

- X-ray crystallography (using SHELX programs) resolves binding modes in enzyme complexes. SHELXL refines high-resolution structures, while SHELXE aids in experimental phasing .

- Docking simulations (e.g., AutoDock Vina) model interactions with targets like antioxidant enzymes or microbial proteins, validated by mutagenesis studies .

Propiedades

IUPAC Name |

ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-2-12-5(11)3-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWORJPBMFMZKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365898 | |

| Record name | ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86152-46-7 | |

| Record name | ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.